molecular formula C6H11NO3 B8400333 N-Ethyl 5-hydroxymethyl-2-oxazolidinone

N-Ethyl 5-hydroxymethyl-2-oxazolidinone

Cat. No. B8400333
M. Wt: 145.16 g/mol
InChI Key: MZIFJSKXAIBSHY-UHFFFAOYSA-N
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Patent
US07390825B1

Procedure details

To a solution containing the oxazolidinone (5.0 g, 13.9 mmol) in dry THF (50 mL) was added potassium-t-butoxide (2.03 g, 18.1 mmol, 1.3 equiv) at RT and stirred under N2 atm for 0.5 h. To this solution was added ethyl iodide (3.25 g, 20.8 mmol, 1.5 equiv) and stirred for 2 h after which TLC (1:1 hex-EtOAc) showed completion of reaction. The reaction was quenched by adding satd. NH4Cl solution. THF was removed on rotovap and residue diluted with CH2Cl2 (100 mL). Organic layer washed with brine and dried (MgSO4). Removal of solvent gave a light yellow oil. This crude product was taken in CH2Cl2 (50 mL). Added trifluoroacetic acid (4.75 g, 41.7 mmol, 3.0 equiv)-water (1.0 g, 55.5 mmol, 4 equiv) dropwise and stirred for 2 h. The solvent was removed on rotovap and residue purified by flash column chromatography (silica gel, EtOAc) to get the product as a colorless oil (1.3 g, 66% in two steps).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.75 g
Type
reactant
Reaction Step Five
Name
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
66%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].C[C:8]([CH3:11])([O-])C.[K+].C(I)C.FC(F)(F)[C:18](O)=[O:19].O>C1COCC1.C(Cl)Cl.CCOC(C)=O>[CH2:8]([N:3]1[CH2:4][CH:5]([CH2:18][OH:19])[O:1][C:2]1=[O:6])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1C(NCC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.03 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
3.25 g
Type
reactant
Smiles
C(C)I
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
4.75 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred under N2 atm for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of reaction
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding satd
CUSTOM
Type
CUSTOM
Details
THF was removed on rotovap and residue
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
Organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a light yellow oil
CUSTOM
Type
CUSTOM
Details
The solvent was removed on rotovap and residue
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, EtOAc)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)N1C(OC(C1)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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